AS-605240

PI3Kγ inhibition Kinase selectivity Thiazolidinedione SAR

AS-605240 delivers robust PI3Kγ inhibition at low nanomolar concentrations (IC50 8 nM) without confounding PI3Kα blockade—at its IC50, PI3Kα is inhibited by <10%. This clean selectivity profile, validated across multiple preclinical inflammation models (CIA, TNBS-colitis, lupus nephritis), ensures reproducible target engagement. The established ED50 of 9.1 mg/kg for neutrophil recruitment enables precise in vivo dosing. For aqueous solubility, procure the potassium salt formulation—identical potency (IC50 8 nM) with superior solubility, reducing formulation variability.

Molecular Formula C12H7N3O2S
Molecular Weight 257.27 g/mol
Cat. No. B1261305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS-605240
Synonyms5-quinoxalin-6-ylmethylenethiazolidine-2,4-dione
AS 605240
AS-605240
AS605240
Molecular FormulaC12H7N3O2S
Molecular Weight257.27 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3
InChIInChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)
InChIKeySQWZFLMPDUSYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AS-605240: Potent and Orally Active PI3Kγ Isoform-Selective Inhibitor for Preclinical Inflammation and Autoimmunity Research


AS-605240 (CAS 648450-29-7) is a thiazolidinedione-based small-molecule inhibitor that selectively targets the p110γ catalytic subunit of class IB phosphoinositide 3-kinase (PI3Kγ) via an ATP-competitive mechanism [1]. In cell-free kinase assays, it inhibits human recombinant PI3Kγ with an IC50 of 8 nM and a Ki of 7.8 nM, displaying 7.5-fold selectivity over PI3Kα (IC50 = 60 nM), 30-fold over PI3Kβ (IC50 = 270 nM), and 30-fold over PI3Kδ (IC50 = 300 nM) . The compound is orally bioavailable and has been extensively validated in preclinical rodent models of inflammatory and autoimmune diseases [2].

Why PI3Kγ Inhibitors Cannot Be Assumed Interchangeable: The Selectivity and PK Profile of AS-605240 Defines Its Experimental Utility


The PI3K inhibitor class exhibits substantial heterogeneity in isoform selectivity and pharmacokinetic properties that directly impact experimental reproducibility and therapeutic window in preclinical models. Pan-PI3K inhibitors or those with significant off-target activity against PI3Kα and PI3Kβ are associated with metabolic dysregulation and thrombotic risk due to the ubiquitous expression of these isoforms, whereas PI3Kγ and PI3Kδ are largely restricted to leukocytes [1]. Even among PI3Kγ-selective inhibitors, structural modifications produce divergent profiles: the closely related analog AS-604850 (also a thiazolidinedione) displays superior PI3Kγ versus PI3Kα selectivity (18-fold versus 7.5-fold) compared to AS-605240, yet suffers from inferior pharmacokinetic properties that limit in vivo utility [2]. Conversely, clinical-stage compounds such as IPI-549 (eganelisib, IC50 = 16 nM) and the dual PI3Kγ/δ inhibitor TG100-115 offer different selectivity windows and clinical development status. Substitution without consideration of these quantitative differences risks experimental failure or misinterpretation of results [3].

Quantitative Differentiation Evidence for AS-605240 Relative to Structural Analogs and Alternative PI3Kγ Inhibitors


30-Fold Enhancement in PI3Kγ Potency Over AS-604850 in Identical Cell-Free Kinase Assay

AS-605240 demonstrates a 30-fold increase in potency against PI3Kγ (IC50 = 8 nM) compared to its direct structural analog AS-604850 (IC50 = 250 nM) under identical cell-free kinase assay conditions [1][2]. This potency differential is attributed to the quinoxaline moiety in AS-605240 replacing the phenyl group in AS-604850, which enhances binding interactions within the ATP-binding pocket of the p110γ catalytic subunit [2].

PI3Kγ inhibition Kinase selectivity Thiazolidinedione SAR

PI3Kγ/α Selectivity Trade-off: 7.5-Fold Selectivity vs. 18-Fold for AS-604850

AS-605240 displays a 7.5-fold selectivity for PI3Kγ (IC50 = 8 nM) over PI3Kα (IC50 = 60 nM), whereas its analog AS-604850 exhibits superior 18-fold selectivity (PI3Kγ IC50 = 250 nM vs. PI3Kα IC50 = 4500 nM) [1]. This selectivity trade-off represents a critical differentiator: AS-604850 provides a cleaner PI3Kγ-specific signal but at the cost of 30-fold lower absolute potency, limiting its in vivo efficacy .

Isoform selectivity Off-target profiling PI3Kα

In Vivo Neutrophil Recruitment ED50 = 9.1 mg/kg Validates Functional Target Engagement

AS-605240 achieves an ED50 of 9.1 mg/kg for reducing RANTES-induced peritoneal neutrophil recruitment in a mouse leukocyte chemotaxis model [1][2]. In the CCL5 model, the ED50 is 10 mg/kg, which correlates with the percentage reduction in neutrophil recruitment observed in Pik3cg-/- (PI3Kγ knockout) mice, confirming that the observed anti-inflammatory effect is mechanism-specific and achieves near-complete functional PI3Kγ blockade [2].

Neutrophil chemotaxis Leukocyte migration In vivo pharmacodynamics

Kinome-Wide Selectivity: No Notable Activity Against a Wide Array of Protein Kinases at 1 μM

AS-605240 demonstrates no notable inhibitory activity against a wide array of protein kinases when tested at 1 μM concentration, confirming that its selectivity profile extends beyond the PI3K family to the broader kinome . This broad kinome selectivity distinguishes AS-605240 from many ATP-competitive kinase inhibitors that exhibit promiscuous off-target activity.

Kinase profiling Off-target screening Selectivity

Potassium Salt Formulation Provides Improved Aqueous Solubility Without Altering Target Engagement

The potassium salt of AS-605240 offers improved aqueous solubility compared to the free acid form, facilitating in vivo dosing and formulation development [1][2]. This formulation advantage is achieved without altering the compound's inhibitory profile: the potassium salt maintains IC50 values of 8, 60, 270, and 300 nM against PI3Kγ, α, β, and δ respectively, and preserves the ED50 of 9.1 mg/kg in the neutrophil recruitment model [1].

Formulation Solubility In vivo dosing

Defined Research Applications for AS-605240 Where Quantitative Differentiation Drives Experimental Success


In Vitro PI3Kγ Target Validation Requiring Potent Inhibition with Minimal PI3Kα Off-Target Activity

AS-605240 is ideally suited for in vitro target validation studies where robust PI3Kγ inhibition must be achieved without confounding effects from PI3Kα blockade. At its IC50 concentration for PI3Kγ (8 nM), the compound inhibits PI3Kα by less than 10%, whereas the alternative PI3Kγ inhibitor IPI-549 (IC50 = 16 nM for PI3Kγ) requires higher concentrations that may encroach upon its selectivity window [1]. AS-605240's clean kinome profile at 1 μM further reduces the risk of off-target phenotypes .

In Vivo Murine Models of Inflammatory and Autoimmune Disease with Oral Dosing at 10-50 mg/kg

AS-605240 has been validated in multiple preclinical models of chronic inflammation, including collagen-induced arthritis (CIA), K/BxN serum transfer arthritis, TNBS-induced colitis, and MRL-lpr lupus nephritis, using oral doses ranging from 10-50 mg/kg [1][2][3]. The established ED50 of 9.1-10 mg/kg for functional neutrophil recruitment blockade provides a quantitative dosing reference that enables reproducible experimental design and facilitates cross-study comparisons .

Pharmacodynamic Assessment of PI3Kγ-Dependent Neutrophil and Monocyte Chemotaxis

Investigators studying leukocyte migration and chemotaxis in response to chemokines including RANTES, MCP-1, and C5a can utilize AS-605240 as a pharmacodynamic tool compound. The compound inhibits C5a-mediated PKB phosphorylation in RAW264 macrophages with an IC50 of 90 nM and blocks MCP-1-mediated PKB phosphorylation and downstream GSK3α/β phosphorylation in a concentration-dependent manner [1]. The ED50 of 9.1 mg/kg for in vivo neutrophil recruitment provides a validated benchmark for achieving pathway-specific blockade in functional chemotaxis assays [1].

Formulation Development Requiring Improved Aqueous Solubility for In Vivo Administration

For studies requiring consistent oral or intraperitoneal dosing, the potassium salt formulation of AS-605240 is the preferred procurement option due to its improved aqueous solubility compared to the free acid form [1]. This formulation maintains identical potency and selectivity profiles (IC50 = 8 nM for PI3Kγ; ED50 = 9.1 mg/kg) while reducing the technical complexity and variability associated with preparing dosing solutions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS-605240

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.